![molecular formula C18H21ClN2O3S B2699223 2-(4-chlorophenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide CAS No. 946199-45-7](/img/structure/B2699223.png)
2-(4-chlorophenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide
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Description
2-(4-chlorophenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide, also known as Compound X, is a chemical compound that has garnered attention in the scientific community for its potential use in biological research. In
Scientific Research Applications
Novel Pharmaceutical Compound Development
The research into derivatives similar to "2-(4-chlorophenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide" has led to the discovery of compounds with significant σ1 receptor affinity and selectivity, demonstrating potential for treating inflammatory pain through their antinociceptive effect (Navarrete-Vázquez et al., 2016). Additionally, synthetic efforts have yielded compounds with predicted anticancer activity through in silico modeling targeting the VEGFr receptor (Sharma et al., 2018).
Antimicrobial and Antifungal Activities
Derivatives of the core structure have demonstrated broad-spectrum antifungal agents against Candida species, with further modifications improving plasmatic stability while maintaining in vitro activity (Bardiot et al., 2015). Synthesis and characterization of new quinazolines also showed potential antimicrobial agents (Desai et al., 2007).
Potential Pesticides
Research on N-(hydroxyalkyl)-4-chlorophenoxyacetamide derivatives has characterized new compounds through X-ray powder diffraction, highlighting their potential as pesticides (Olszewska et al., 2009).
Anticancer Activities
Compounds related to "2-(4-chlorophenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide" have shown promising anticancer activities. For instance, novel 1,2,4-triazole derivatives were synthesized and evaluated for their cholinesterase inhibition, relevant in the context of neurodegenerative diseases and potentially cancer (Riaz et al., 2020).
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3S/c19-15-1-3-16(4-2-15)24-12-18(22)20-11-17(14-5-10-25-13-14)21-6-8-23-9-7-21/h1-5,10,13,17H,6-9,11-12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGNDXBQGQUNAHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)COC2=CC=C(C=C2)Cl)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide |
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